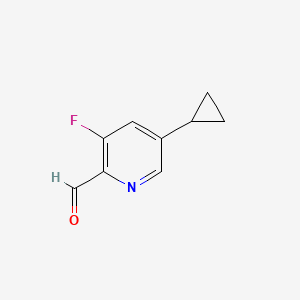
5-Cyclopropyl-3-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ciclopropil-3-fluoropicolin aldehído es un compuesto aromático heterocíclico con la fórmula molecular C₉H₈FNO. Se caracteriza por la presencia de un grupo ciclopropilo y un átomo de flúor unido a un núcleo de picolin aldehído. Este compuesto se utiliza principalmente en investigación y desarrollo dentro de los campos de la química y los productos farmacéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Ciclopropil-3-fluoropicolin aldehído generalmente implica la ciclopropanación de un precursor adecuado seguido de reacciones de fluoración y formilación. Un método común incluye el uso de bromuro de ciclopropilo y 3-fluoropiridina como materiales de partida, que sufren una serie de reacciones que incluyen sustitución nucleofílica y oxidación para producir el aldehído deseado .
Métodos de producción industrial
La producción industrial de 5-Ciclopropil-3-fluoropicolin aldehído puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Ciclopropil-3-fluoropicolin aldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Ácido 5-ciclopropil-3-fluoropicolínico.
Reducción: 5-Ciclopropil-3-fluoropicolin alcohol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Ciclopropil-3-fluoropicolin aldehído se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: En el estudio de las interacciones enzimáticas y las vías metabólicas.
Medicina: Como precursor en el desarrollo de agentes farmacéuticos con posibles efectos terapéuticos.
Industria: En la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 5-Ciclopropil-3-fluoropicolin aldehído implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo ciclopropilo imparte rigidez conformacional, mejorando la afinidad de unión y la selectividad del compuesto. El átomo de flúor puede influir en las propiedades electrónicas del compuesto, afectando su reactividad e interacción con dianas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
5-Fluoropicolin aldehído: Estructura similar pero carece del grupo ciclopropilo.
3-Ciclopropil-2-fluoropiridina: Estructura similar pero con diferentes grupos funcionales.
Singularidad
5-Ciclopropil-3-fluoropicolin aldehído es único debido a la presencia tanto del grupo ciclopropilo como del átomo de flúor, que confieren propiedades químicas y biológicas distintas. El grupo ciclopropilo proporciona rigidez conformacional, mientras que el átomo de flúor mejora la reactividad y la afinidad de unión del compuesto .
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2 |
Clave InChI |
ADNJOZWVOKQIGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(N=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















